3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound belonging to the pyrazole family This compound is characterized by a pyrazole ring substituted with a phenyl group and an aldehyde group at the 4-position, a methyl group at the 3-position, and a prop-2-en-1-yloxy group at the 4-position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone. For instance, acetylacetone can be used to form the pyrazole ring.
Substitution reactions: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, followed by reduction.
Introduction of the aldehyde group: This can be done through a Vilsmeier-Haack reaction, which involves the reaction of the pyrazole with DMF and POCl3 to introduce the formyl group at the 4-position.
Etherification: The prop-2-en-1-yloxy group can be introduced via a Williamson ether synthesis, where the phenol derivative reacts with an appropriate alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yields. Catalysts and solvents would be chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The prop-2-en-1-yloxy group can undergo nucleophilic substitution reactions, where the alkene can be functionalized further.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: 3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it useful in the development of new materials and catalysts.
Biology and Medicine
In medicinal chemistry, pyrazole derivatives are known for their biological activities, including anti-inflammatory, analgesic, and anticancer properties. This compound could be explored for similar activities, particularly due to its aldehyde group, which can form Schiff bases with amines, potentially leading to bioactive compounds.
Industry
In the industrial sector, this compound could be used in the synthesis of polymers and other materials with specific properties, such as thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, forming covalent or non-covalent interactions that modulate their activity. The aldehyde group can form reversible covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-methanol: Similar structure but with an alcohol group instead of an aldehyde.
Uniqueness
The presence of the aldehyde group in 3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde makes it unique compared to its carboxylic acid and alcohol counterparts. This functional group allows for specific reactions, such as the formation of Schiff bases, which are not possible with the carboxylic acid or alcohol derivatives. This uniqueness can be leveraged in the design of new compounds with specific biological or chemical properties.
Properties
IUPAC Name |
3-(3-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-3-11-24-19-10-9-16(12-15(19)2)20-17(14-23)13-22(21-20)18-7-5-4-6-8-18/h3-10,12-14H,1,11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REYXCXALWVJKFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.